N-Benzyl-4-chloro-5-methyl-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-chloro-5-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-7-13(14(17(18)19)8-12(10)15)16-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIVKAUEHWPPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 4 Chloro 5 Methyl 2 Nitroaniline and Analogues
Strategies for Aromatic Nitration in Substituted Aniline (B41778) Systems
The introduction of a nitro group onto an aniline ring is a critical step in the synthesis of the target compound. The position of this group is heavily influenced by the existing substituents and the chosen nitrating agent.
Regioselective Nitration Approaches
Direct nitration of anilines using strong acids like a nitric acid/sulfuric acid mixture can lead to undesirable oxidation products and a lack of regioselectivity. stackexchange.com Furthermore, the strongly acidic medium protonates the amino group to form an anilinium ion, which acts as a meta-directing group, often leading to a mixture of isomers. stackexchange.com To overcome these challenges, milder and more selective methods have been developed.
One effective method for achieving regioselective ring nitration of N-alkyl anilines employs tert-butyl nitrite (B80452) (TBN). acs.orgnih.govx-mol.com This approach proceeds under mild, metal-free, and acid-free conditions, offering good to excellent yields and high chemoselectivity. acs.orgrsc.org The reaction can be controlled by the solvent to favor either C-nitration or N-nitrosation. rsc.org The process is efficient for a wide array of substrates, yielding N-nitroso N-alkyl nitroanilines, which can then be easily converted to the desired N-alkyl nitroanilines. acs.orgx-mol.com
Another strategy involves the use of directing groups. For instance, converting the aniline to an aniline carbamate (B1207046) allows for highly chemo- and regioselective ortho-nitration using ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net In this method, the cerium(IV) ion is believed to chelate with the directing group, controlling the regioselectivity of the electrophilic nitration without needing an external oxidant or additional metal catalyst. researchgate.net
Influence of Substituents on Nitration Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. rsc.orglibretexts.org Substituents are broadly classified as activating or deactivating, and as ortho-/para-directing or meta-directing.
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. The amino group (-NH2) and its alkylated forms (-NHR, -NR2) are potent activating groups due to the resonance donation of the nitrogen lone pair. rsc.orgchemistrysteps.com This increases electron density primarily at the ortho and para positions, making these groups strong ortho-, para-directors. libretexts.orgchemistrysteps.com Alkyl groups, like the methyl group (-CH3) in the target compound, are also activating and ortho-, para-directing.
Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Halogens, like the chloro group (-Cl) in the target molecule, are an interesting case. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can be donated through resonance. libretexts.org The nitro group (-NO2) is a powerful deactivating group through both inductive and resonance effects, and it is a meta-director. rsc.org
In a polysubstituted system like the precursor to N-Benzyl-4-chloro-5-methyl-2-nitroaniline (4-chloro-5-methylaniline), the directing effects of the substituents combine. The amino group is the most powerful activating and directing group, followed by the methyl group. The chloro group is a deactivating ortho-, para-director. The nitration would likely be directed by the powerful amino group to the position ortho to it, which is also ortho to the methyl group and meta to the chloro group.
| Substituent Type | Examples | Directing Effect | Influence on Reactivity |
| Strongly Activating | -NH₂, -NHR, -OH | Ortho, Para | Increases |
| Activating | -CH₃, -R (Alkyl) | Ortho, Para | Increases |
| Deactivating Halogens | -F, -Cl, -Br | Ortho, Para | Decreases |
| Strongly Deactivating | -NO₂, -CN, -CF₃ | Meta | Decreases |
N-Alkylation and N-Benzylation Procedures for Aniline Derivatives
The formation of the bond between the nitrogen of the aniline and the benzyl (B1604629) group is the second key synthetic transformation. Several established methods can achieve this N-benzylation.
Alkylation of 4-Nitroaniline (B120555) with Benzyl Halides
The reaction between an amine and an alkyl halide, known as N-alkylation, is a direct method for forming a C-N bond. wikipedia.org In the context of synthesizing analogues of the target compound, a primary amine like 4-nitroaniline can be reacted with a benzyl halide, such as benzyl chloride or benzyl bromide. researchgate.netlookchem.com This reaction is a nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic benzylic carbon of the halide, displacing the halide ion. ucalgary.cayoutube.com
Primary benzylic halides are particularly well-suited for this reaction and typically proceed via an SN2 mechanism. ucalgary.calibretexts.org The synthesis of N-benzyl-2-methyl-4-nitroaniline has been successfully carried out by reacting 2-methyl-4-nitroaniline (B30703) with benzyl chloride. researchgate.net However, a significant drawback of this method is the potential for overalkylation, where the secondary amine product reacts further with the benzyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. wikipedia.org
Reductive Amination Strategies
Reductive amination is a highly versatile and efficient one-pot method for N-alkylation that avoids many of the issues of direct alkylation with halides. acs.org This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
For N-benzylation, an aniline derivative is reacted with benzaldehyde (B42025). A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation using catalysts like Pd/C with a hydrogen source. acs.orgresearchgate.netorganic-chemistry.org This method is often highly selective for mono-alkylation, minimizing the formation of tertiary amines. acs.org It is a green and economical alternative that tolerates a wide range of functional groups. researchgate.netorganic-chemistry.org
| Method | Reactants | Key Features |
| N-Alkylation with Benzyl Halide | Aniline Derivative + Benzyl Halide | Direct SN2 reaction; Risk of overalkylation. wikipedia.org |
| Reductive Amination | Aniline Derivative + Benzaldehyde + Reducing Agent | One-pot procedure; High selectivity for mono-alkylation; Forms imine intermediate. acs.org |
| Nucleophilic Aromatic Substitution | N-Benzylaniline + Nitrating Agent | Not a benzylation method, but a route to the final product from a benzylated precursor. |
Nucleophilic Substitution Reactions in Nitroaryl Halides
Another synthetic route involves nucleophilic aromatic substitution (SNAr). This pathway is viable when an aromatic ring is substituted with a good leaving group (like a halogen) and is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. uomustansiriyah.edu.iq
Chlorination and Methylation Strategies on Aromatic Rings
The introduction of chloro and methyl substituents onto the aromatic ring is a critical aspect of the synthesis of this compound. These substitutions are typically achieved through electrophilic aromatic substitution reactions on a suitable precursor.
Chlorination:
The chlorination of aniline and its derivatives often requires careful control of reaction conditions to achieve the desired regioselectivity. Direct chlorination can lead to multiple products and oxidation. Therefore, a common strategy involves the protection of the amino group, for instance, through acylation, to direct the incoming electrophile and moderate the reactivity.
For the synthesis of related compounds like 5-chloro-2-nitroaniline (B48662), a multi-step process is often employed. One approach starts with 3-chloroaniline, which is first acylated with formic acid. chemicalbook.com The resulting formanilide (B94145) then undergoes nitration, followed by hydrolysis to yield 5-chloro-2-nitroaniline. chemicalbook.com Another patented method describes the synthesis starting from m-dichlorobenzene, which is nitrated to produce 2,4-dichloronitrobenzene (B57281). google.com This intermediate is then subjected to high-pressure amination to yield 5-chloro-2-nitroaniline. google.com
Methylation:
Friedel-Crafts alkylation is a classic method for introducing a methyl group onto an aromatic ring. However, this reaction can be challenging with highly deactivated rings, such as those containing a nitro group. Therefore, the timing of the methylation step in a multi-step synthesis is crucial. It is often more feasible to introduce the methyl group to a less deactivated precursor.
While specific literature on the methylation to form the 5-methyl-substituted target compound is scarce, general principles suggest that a precursor such as 4-chloro-2-nitroaniline (B28928) could potentially be methylated. However, the directing effects of the existing substituents would need to be carefully considered to achieve the desired 5-methyl isomer.
A more likely synthetic strategy would involve starting with a precursor that already contains the desired methyl and chloro substituents, such as 4-chloro-5-methylaniline, and then introducing the nitro group and finally the N-benzyl group.
Multi-Step Synthesis Pathways Involving this compound Precursors
Given the functional groups present in this compound, a multi-step synthesis is the most logical approach. The synthesis would likely begin with a commercially available or readily synthesized substituted aniline or benzene derivative.
A plausible pathway could commence with 4-chloro-3-methylaniline. The synthesis would proceed through the following key steps:
Nitration: The first step would be the nitration of 4-chloro-3-methylaniline. The directing effects of the chloro and methyl groups would primarily place the incoming nitro group at the 2-position, ortho to the amino group, yielding 4-chloro-5-methyl-2-nitroaniline (B3056447). This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures.
N-Benzylation: The final step would be the N-alkylation of the resulting 4-chloro-5-methyl-2-nitroaniline with benzyl chloride or benzyl bromide in the presence of a base to yield the target compound, this compound.
An alternative pathway could involve the synthesis of an analogue, N-benzyl-2-methyl-4-nitroaniline, which has been synthesized by reacting 2-methyl-4-nitroaniline with benzyl chloride. researchgate.net This suggests that if 4-chloro-5-methyl-2-nitroaniline were available, its N-benzylation would be a feasible final step.
The synthesis of a key precursor, 5-chloro-2-nitroaniline, has been well-documented and offers insights into the types of reactions involved. One method involves the acylation of 3-chloroaniline, followed by nitration and hydrolysis. chemicalbook.comgoogle.com Another approach utilizes the nitration of m-dichlorobenzene to 2,4-dichloronitrobenzene, which is then aminated under high pressure. google.comchemicalbook.com These established procedures for synthesizing related precursors underscore the feasibility of a multi-step approach for the target compound.
Table 1: Plausible Multi-Step Synthesis Pathway for this compound
| Step | Reactant | Reagents | Product |
| 1 | 4-Chloro-3-methylaniline | HNO₃, H₂SO₄ | 4-Chloro-5-methyl-2-nitroaniline |
| 2 | 4-Chloro-5-methyl-2-nitroaniline | Benzyl chloride, Base (e.g., K₂CO₃) | This compound |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is paramount in any synthetic endeavor to maximize product yield and purity while minimizing side reactions. For the synthesis of this compound and its analogues, several parameters can be fine-tuned.
N-Alkylation Optimization:
In the N-benzylation step, the choice of base, solvent, and temperature can significantly impact the reaction's efficiency. Research on the N-alkylation of secondary arylamines with alcohols has explored various catalysts and conditions. For instance, iron(II) bromide has been identified as an efficient catalyst for the N-alkylation of secondary arylamines with benzylic alcohols. researchgate.net The optimization of catalyst loading is crucial, as studies have shown that either increasing or decreasing the catalyst amount from the optimal concentration can lead to a decrease in product yield. researchgate.net
Nitration Optimization:
For the nitration step, the ratio of nitric acid to sulfuric acid and the reaction temperature are critical variables. The temperature must be carefully controlled to prevent over-nitration and the formation of unwanted isomers. For the synthesis of 2,4-dichloronitrobenzene from m-dichlorobenzene, the reaction is typically maintained at a controlled temperature. chemicalbook.com
Purification and Yield:
Table 2: General Optimization Parameters for Key Synthetic Steps
| Reaction Step | Key Parameters to Optimize | Typical Conditions/Observations |
| Nitration | - Ratio of HNO₃/H₂SO₄- Reaction Temperature- Reaction Time | - Mixed acid nitration- Low temperatures (e.g., 0-10 °C) to control regioselectivity and prevent side reactions. |
| N-Benzylation | - Choice of Base (e.g., K₂CO₃, NaH)- Solvent (e.g., DMF, Acetonitrile)- Temperature- Catalyst (if applicable) | - Reactions can be run at room temperature or with gentle heating.- Use of a phase transfer catalyst can sometimes improve yields. |
| Purification | - Recrystallization Solvent- Chromatography Eluent System | - Ethanol or methanol (B129727) are common recrystallization solvents for aniline derivatives.- A mixture of hexane (B92381) and ethyl acetate (B1210297) is often used as the eluent for column chromatography. |
Chemical Reactivity and Transformation Mechanisms of N Benzyl 4 Chloro 5 Methyl 2 Nitroaniline
Reactivity of the Nitro Group
The strongly electron-withdrawing nature of the nitro (NO₂) group significantly impacts the reactivity of the aromatic ring and is itself a site for important chemical transformations.
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. researchgate.netacs.org This reaction is the most common route to aromatic amines due to the accessibility of nitroarenes. For N-Benzyl-4-chloro-5-methyl-2-nitroaniline, this transformation would yield N¹-benzyl-4-chloro-5-methylbenzene-1,2-diamine. A wide array of reducing agents can accomplish this, ranging from catalytic hydrogenation to metal-based reductions. organic-chemistry.org
The choice of reducing agent is crucial for chemoselectivity, especially in complex molecules with multiple reducible functional groups. acs.org
Table 1: Common Reagents for Nitro Group Reduction
| Catalyst/Reagent | Conditions | Comments |
|---|---|---|
| H₂, Pd/C | Methanol (B129727)/Ethanol, Room Temperature | A common, efficient, and clean method for nitro group reduction. researchgate.net |
| Iron (Fe) Powder | Acetic Acid/HCl | A classic and cost-effective method often used in industrial settings. |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl | A widely used laboratory method for the reduction of aromatic nitro compounds. |
| Sodium Dithionite (B78146) (Na₂S₂O₄) | Aqueous or Biphasic System | A mild reducing agent suitable for substrates with sensitive functional groups. pcbiochemres.com |
| Formic Acid & CeY Zeolite | Monomode Reactor | Provides selective reduction for both aliphatic and aromatic nitro compounds. researchgate.net |
The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) reactions. youtube.com It withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. vaia.comvedantu.com
The electron withdrawal is most pronounced at the ortho and para positions relative to the nitro group. rsc.orgquora.com This effect directs incoming electrophiles to the meta position. vaia.comck12.org In this compound, the positions are already substituted. However, the deactivating nature of the nitro group, in conjunction with the activating (ortho-, para-directing) N-benzylamino group and the weakly deactivating (ortho-, para-directing) chloro and methyl groups, creates a complex reactivity pattern. The powerful activating effect of the amino group generally dominates, but its directing influence can be modulated by protonation in acidic media, which converts it to a deactivating, meta-directing anilinium ion. byjus.comlibretexts.org
Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Effect |
|---|---|---|
| -NO₂ | Strongly Deactivating | Meta vedantu.com |
| -NHR (N-benzyl) | Strongly Activating | Ortho, Para byjus.com |
| -Cl | Weakly Deactivating | Ortho, Para quora.com |
| -CH₃ | Weakly Activating | Ortho, Para |
The ortho-disposition of the nitro and amino groups in this compound allows for intramolecular cyclization reactions upon reduction of the nitro group. This is a common and efficient strategy for the synthesis of benzimidazoles. The process typically involves the in situ reduction of the nitro group to an amine, which then condenses with a suitable electrophile, or in this case, can undergo cyclization with a group already present. pcbiochemres.comresearchgate.net
One prominent pathway is the reductive cyclization with aldehydes to form 2-substituted benzimidazoles. pcbiochemres.comnbu.ac.in Another pathway involves electrochemical reduction, which can lead to the formation of fused benzimidazole (B57391) structures through a tandem process of nitro reduction, C(sp³)–H amination, and condensation. rsc.org Gold-catalyzed reactions using CO₂ and H₂ have also been developed to synthesize benzimidazoles from 2-nitroanilines, proceeding through the formation of an o-phenylenediamine (B120857) intermediate. rsc.orgresearchgate.net
A plausible mechanism involves:
Reduction of the nitro group to a nitroso, hydroxylamine, or ultimately an amine.
Intramolecular nucleophilic attack of the newly formed amine or an intermediate onto an appropriate electrophilic site.
Dehydration to form the stable heterocyclic ring.
For this compound, reductive conditions could lead to the formation of a 1-benzyl-6-chloro-5-methyl-1H-benzimidazole.
Reactivity of the Amine Functionality
The secondary amine in this compound is nucleophilic and can participate in a variety of reactions.
The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. It can react with various electrophiles in nucleophilic substitution reactions. wikipedia.org For instance, it can be alkylated, acylated, or undergo reactions with sulfonyl chlorides. The reactivity of the amine is influenced by steric hindrance from the adjacent benzyl (B1604629) group and the ortho-nitro group.
These reactions typically follow an Sₙ2 mechanism, where the amine attacks the electrophilic center, leading to the displacement of a leaving group. rsc.org The presence of strongly electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the amine. However, the amine in this compound remains sufficiently nucleophilic to react with strong electrophiles.
N-dealkylation is the removal of an alkyl group from an amine and is a significant transformation in both synthetic and metabolic chemistry. nih.govresearchgate.net For this compound, this would involve the cleavage of the N-benzyl bond.
Several methods exist for N-dealkylation, including:
Oxidative Methods: Cytochrome P450 enzymes in biological systems, or chemical oxidants, can catalyze N-dealkylation. The mechanism often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to form an iminium ion intermediate, which is then hydrolyzed to the secondary amine and an aldehyde (benzaldehyde in this case). ku.edu
Chemical Reagents: Reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates (e.g., α-chloroethyl chloroformate) are used synthetically to achieve N-dealkylation. nih.govmdpi.com These methods proceed through different intermediates, such as cyanamides or carbamates, which are subsequently cleaved to yield the dealkylated amine.
Catalytic Methods: Photoredox catalysis offers a mild approach for the N-dealkylation of various amines. acs.org Nickel-catalyzed methods have also been developed for selective N-demethylation, which could be adapted for debenzylation. nih.gov
The regioselectivity of N-dealkylation in amines with multiple different alkyl groups can be influenced by factors such as steric hindrance and the electronic properties of the alkyl groups. documentsdelivered.com In the case of this compound, only the benzyl group can be removed via N-dealkylation, leading to 4-chloro-5-methyl-2-nitroaniline (B3056447).
Formation of Heterocyclic Rings
The arrangement of the secondary amine and the ortho-nitro group makes this compound a prime candidate for synthesizing benzimidazole derivatives through reductive cyclization. This process typically involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with a suitable carbonyl-containing reactant, often introduced in a one-pot synthesis.
Commonly, the reaction of o-nitroanilines with aldehydes under reductive conditions yields 2-substituted benzimidazoles. pcbiochemres.comresearchgate.net For instance, the reaction of an o-nitroaniline with an aromatic aldehyde in the presence of a reducing agent like sodium dithionite (Na2S2O4) or Zinc dust with sodium bisulfite can lead to the formation of the benzimidazole ring system. pcbiochemres.comnbu.ac.in In the case of this compound, this would first involve the reduction of the nitro group to form N¹-benzyl-4-chloro-5-methylbenzene-1,2-diamine. This intermediate can then react with an aldehyde or its equivalent. Specifically, reaction with benzaldehyde (B42025) would yield 1-benzyl-5-chloro-6-methyl-2-phenyl-1H-benzimidazole. ias.ac.in
Furthermore, base-mediated cyclization of N-alkyl-2-nitroaniline derivatives is a known method for producing benzimidazole N-oxides. researchgate.net While specific studies on this compound are not prevalent, related N-acylated N-benzyl-o-nitroanilines have been shown to cyclize in the presence of sodium methoxide (B1231860) to form 2-aryl-1-hydroxybenzimidazoles. rsc.org Electrochemical methods have also emerged for the reductive cyclization of o-nitroanilines to form fused benzimidazoles. rsc.org
Table 1: Examples of Reagents for Heterocyclic Ring Formation from o-Nitroanilines
| Precursor Type | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| o-Nitroaniline & Aldehyde | Zn/NaHSO3 in water | 2-Substituted Benzimidazole | pcbiochemres.com |
| o-Nitroaniline & Aldehyde | Sodium Dithionite (Na2S2O4) | 2-Substituted Benzimidazole | nbu.ac.in |
| N-Alkyl-2-nitroaniline | NaOH in dioxane/water | Benzimidazole N-oxide | researchgate.net |
| N-Acyl-N-benzyl-o-nitroaniline | Sodium Methoxide | 2-Aryl-1-hydroxybenzimidazole | rsc.org |
| o-Nitroaniline | Electrochemical Reduction | Fused Benzimidazole | rsc.org |
Reactivity of the Benzyl Moiety
The benzyl group attached to the nitrogen atom presents its own set of reactive possibilities, including modifications to the benzyl ring itself and the cleavage of the benzylic C-N bond.
The benzylic position (the CH₂ group) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl groups attached to an aromatic ring to carboxylic acids, provided there is at least one benzylic hydrogen. masterorganicchemistry.com In this case, such a reaction would likely lead to cleavage of the C-N bond and formation of benzoic acid, alongside degradation of the aniline (B41778) ring. Milder oxidation might yield a ketone (an N-benzoyl derivative), transforming the N-benzylamino group into a benzamide.
The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, though its reactivity is influenced by the electron-withdrawing nature of the attached substituted aniline ring system. Reactions such as nitration or halogenation would likely occur at the ortho and para positions of the benzyl ring, assuming the reaction conditions are controlled to prevent reaction at the more activated aniline ring.
The N-benzyl group is a common protecting group for amines because it can be readily removed by catalytic hydrogenolysis. wikipedia.org This reaction involves the cleavage of the C-N bond between the benzyl group and the nitrogen atom using hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). acs.orgorganic-chemistry.org The products of the debenzylation of this compound would be toluene (B28343) and 4-chloro-5-methyl-2-nitroaniline.
Kinetic studies on the hydrogenolysis of benzylamine (B48309) itself have shown the reaction to follow zero-order kinetics with an activation energy of approximately 80.1 kJ/mol over a 5 wt% Pd/C catalyst. acs.org This suggests that the reaction rate is independent of the benzylamine concentration under these conditions. The stereochemistry of hydrogenolysis can be influenced by the catalyst, with Raney Nickel and Palladium sometimes leading to different stereochemical outcomes (inversion or retention of configuration) depending on the substrate. lookchem.com
Table 2: Kinetic Data for Benzylamine Hydrogenolysis
| Parameter | Value | Catalyst | Conditions | Reference |
|---|---|---|---|---|
| Reaction Order | Zero-order | 5 wt% Pd/C | Liquid Phase | acs.org |
| Activation Energy (Ea) | 80.1 (±6.4) kJ/mol | 5 wt% Pd/C | 303–333 K | acs.org |
Reactivity of the Halogen (Chlorine) and Methyl Substituents
The chlorine and methyl groups on the aniline ring significantly influence its reactivity, particularly in substitution reactions.
The presence of a strong electron-withdrawing nitro group ortho and para to the chlorine atom makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgnumberanalytics.com In this reaction, a nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the chloride ion restores the aromaticity.
For this compound, the chlorine at C-4 is activated by the nitro group at C-2. Therefore, it can be displaced by various nucleophiles such as alkoxides, amides, and other amines under suitable, often basic, conditions. numberanalytics.comrsc.org The reaction rate is highly dependent on the strength of the nucleophile and the ability of the leaving group to depart. numberanalytics.com In SNAr reactions involving halogens, fluoride (B91410) is often the best leaving group, contrary to trends in aliphatic substitution, because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine. youtube.com
Further electrophilic aromatic substitution on the aniline ring of this compound is challenging due to the complex interplay of existing substituents. The ring is generally deactivated towards electrophilic attack because of the powerful electron-withdrawing effects of the nitro group and the chlorine atom. wikipedia.orgijrar.org
The directing effects of the substituents are as follows:
-NH-benzyl group: Strongly activating, ortho-, para-directing.
-NO₂ group: Strongly deactivating, meta-directing.
-Cl group: Deactivating, ortho-, para-directing.
-CH₃ group: Weakly activating, ortho-, para-directing.
The positions ortho to the -NH-benzyl group are C-3 and C-5 (already substituted). The para position is C-6. The positions ortho to the methyl group are C-4 (substituted) and C-6. The para position is C-1 (substituted). The combined activating, ortho-, para-directing influence of the amino and methyl groups would strongly favor substitution at the C-6 position. However, the powerful deactivating effect of the nitro group makes the entire ring electron-poor and thus resistant to electrophiles. libretexts.orgminia.edu.eg Any electrophilic substitution would require harsh conditions, and the outcome would be a competition between the directing effects of the activating and deactivating groups, with substitution at C-6 being the most likely result.
Mechanistic Investigations of Reaction Pathways
A thorough review of available scientific literature reveals a notable absence of specific mechanistic studies focused on this compound. While the reactivity of the constituent functional groups—nitroaniline, benzylamine, and the halogenated aromatic ring—are well-documented in a general chemical context, detailed investigations into the specific reaction pathways of the complete molecule are not presently available in published research.
General principles of organic chemistry suggest that potential reaction pathways could include:
Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group, which would transform the molecule into a substituted N-benzyl-benzene-1,2-diamine derivative. This type of transformation is fundamental in the synthesis of various heterocyclic compounds.
Nucleophilic Aromatic Substitution: The presence of an electron-withdrawing nitro group ortho to the chlorine atom could activate the chlorine for nucleophilic aromatic substitution, although this is generally less facile than in other configurations.
Electrophilic Aromatic Substitution: The benzene ring could undergo further electrophilic substitution, with the positions of substitution being directed by the existing activating and deactivating groups. The interplay of the chloro, methyl, nitro, and N-benzylamino groups would create a complex directive effect.
Oxidation: The benzyl group and the methyl group could be susceptible to oxidation under specific conditions.
However, without dedicated experimental studies, these remain theoretical possibilities for this compound.
Kinetic Studies of Transformations
Comprehensive kinetic data for the transformations of this compound are not available in the current body of scientific literature. Kinetic studies are crucial for understanding the rate at which this compound reacts under various conditions and for elucidating the step-by-step mechanism of its reactions. Such studies would typically involve monitoring the concentration of the reactant and products over time, often under varying temperatures and catalyst concentrations, to determine rate laws and activation energies.
For related compounds, such as other substituted nitroanilines, kinetic studies have been performed. For instance, the kinetics of the reaction between substituted anilines and 2-chloro-5-nitropyridine (B43025) have been investigated, revealing insights into the influence of substituents on reaction rates. researchgate.net However, this information cannot be directly extrapolated to provide specific kinetic parameters for this compound.
Role of Catalysts in Specific Reactions
There is no specific information in the reviewed literature detailing the use of catalysts in reactions involving this compound.
In a broader context, catalysts are extensively used for transformations of functional groups present in this molecule. For example:
Catalytic Hydrogenation: The reduction of the nitro group is commonly achieved using metal catalysts such as palladium, platinum, or nickel on a carbon support (Pd/C, Pt/C, Ni/C) with a hydrogen source.
Transition-Metal Catalyzed Cross-Coupling: The chloro-substituted aromatic ring could potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) catalyzed by palladium or other transition metals, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.
While these catalytic methods are standard in organic synthesis, their specific application to this compound, including catalyst efficiency, selectivity, and reaction conditions, has not been documented.
Advanced Spectroscopic and Structural Elucidation of N Benzyl 4 Chloro 5 Methyl 2 Nitroaniline
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy is essential for identifying the functional groups within a molecule. The Fourier-Transform Infrared (FTIR) and Raman spectra of N-Benzyl-4-chloro-5-methyl-2-nitroaniline are expected to exhibit characteristic absorption and scattering bands corresponding to its distinct structural components: the secondary amine, the substituted aromatic rings, the nitro group, the methyl group, and the carbon-chlorine bond.
Based on data from analogous compounds such as 4-chloro-2-nitroaniline (B28928) nist.gov, N-benzyl-2-methyl-4-nitroaniline researchgate.net, and 2-chloro-4-nitroaniline (B86195) researchgate.net, the following vibrational modes can be predicted. The N-H stretching vibration of the secondary amine is anticipated to appear as a sharp band in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations from both the benzyl (B1604629) and the nitroaniline rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the benzylic methylene (B1212753) (-CH₂) and the methyl (-CH₃) groups are expected just below 3000 cm⁻¹.
The nitro group (NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration should appear in the 1250-1350 cm⁻¹ range. Finally, the C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 700 and 850 cm⁻¹.
Table 1: Predicted FTIR/Raman Vibrational Frequencies for this compound
| Predicted Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group |
| 3350 - 3450 | N-H Stretch | Secondary Amine (N-H) |
| 3000 - 3100 | C-H Stretch | Aromatic (Ar-H) |
| 2920 - 2980 | Asymmetric CH₂ Stretch | Benzyl Methylene (-CH₂) |
| 2850 - 2910 | Symmetric CH₂ Stretch | Benzyl Methylene (-CH₂) |
| 2870 - 2970 | C-H Stretch | Methyl (-CH₃) |
| 1500 - 1570 | Asymmetric NO₂ Stretch | Nitro (NO₂) |
| 1300 - 1370 | Symmetric NO₂ Stretch | Nitro (NO₂) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1250 - 1350 | C-N Stretch | Aryl Amine |
| 700 - 850 | C-Cl Stretch | Chloro-Aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy provides precise information about the molecular skeleton, including the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton. The benzyl group should exhibit a singlet for the two benzylic protons (-CH₂) and a multiplet pattern for the five protons on its phenyl ring. The substituted nitroaniline ring has two aromatic protons, which would appear as distinct singlets due to their lack of adjacent proton neighbors. The methyl group protons will also produce a singlet. The secondary amine proton (N-H) would likely appear as a broad singlet.
Drawing on data from related structures like N-benzyl-4-chloroaniline and 4-chloro-N-(4-methylbenzyl)aniline rsc.org, the benzylic protons are expected around 4.4-4.6 ppm. The five protons of the benzyl ring would appear in the typical aromatic region of 7.2-7.4 ppm. The methyl group protons on the nitroaniline ring are predicted to be around 2.3-2.5 ppm. The two aromatic protons on the heavily substituted ring will have their chemical shifts influenced by the surrounding electron-withdrawing (NO₂, Cl) and electron-donating (CH₃, NH-benzyl) groups, likely appearing as two singlets between 6.5 and 8.0 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Predicted δ (ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 | s | 1H | Ar-H (H-3) |
| 7.2 - 7.4 | m | 5H | Benzyl Ar-H |
| ~6.7 | s | 1H | Ar-H (H-6) |
| ~5.0 - 6.0 | br s | 1H | N-H |
| ~4.5 | s | 2H | Benzyl -CH₂- |
| ~2.4 | s | 3H | -CH₃ |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum will confirm the carbon framework of the molecule. It is expected to show 14 distinct signals, corresponding to each unique carbon atom. The benzyl group will account for five signals: four for the aromatic carbons (with two being equivalent) and one for the benzylic -CH₂ carbon, typically seen around 48 ppm rsc.org. The methyl carbon is expected at approximately 20-22 ppm. The remaining eight signals correspond to the carbons of the 4-chloro-5-methyl-2-nitroaniline (B3056447) moiety. The chemical shifts of these aromatic carbons are heavily influenced by the substituents (Cl, CH₃, NO₂, NH-benzyl). The carbon bearing the nitro group (C-2) and the carbon attached to the nitrogen (C-1) would be significantly shifted.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted δ (ppm) | Assignment |
| ~148 | C-1 (C-NH) |
| ~140 | C-2 (C-NO₂) |
| ~138 | Benzyl C-ipso |
| ~135 | C-5 (C-CH₃) |
| ~130 | C-3 (C-H) |
| ~129 | Benzyl C-ortho/meta |
| ~128 | Benzyl C-para |
| ~125 | C-4 (C-Cl) |
| ~115 | C-6 (C-H) |
| ~48 | Benzyl -CH₂- |
| ~21 | -CH₃ |
Advanced NMR Techniques (e.g., 2D NMR, variable temperature NMR for structural dynamics)
While specific experimental data is unavailable, advanced NMR techniques would be invaluable for unambiguous structural confirmation.
2D COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. No correlations would be expected between the two aromatic protons on the nitroaniline ring (H-3 and H-6), confirming their singlet assignment. Strong correlations would be observed among the protons of the benzyl group's phenyl ring.
2D HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon. It would definitively link the proton signals for H-3, H-6, the benzylic -CH₂, and the methyl group to their respective carbon signals in the ¹³C spectrum.
2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary (non-protonated) carbons. For example, the benzylic -CH₂ protons would show a correlation to the C-1 carbon of the nitroaniline ring, confirming the N-benzyl linkage.
Mass Spectrometry (MS, HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound (C₁₄H₁₃ClN₂O₂), the molecular weight is 276.72 g/mol . bldpharm.com High-Resolution Mass Spectrometry (HRMS) would provide an exact mass, confirming the molecular formula. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of the chlorine-35 and chlorine-37 isotopes in an approximate 3:1 ratio (m/z 276 and 278).
The fragmentation pattern would likely be dominated by cleavages characteristic of N-benzylated anilines. A primary fragmentation pathway would be the cleavage of the C-N bond between the benzyl group and the aniline (B41778) nitrogen, leading to two major fragments:
The tropylium ion at m/z 91 , a very common and stable fragment for benzyl-containing compounds.
The [M - C₇H₇]⁺ fragment corresponding to the 4-chloro-5-methyl-2-nitroaniline radical cation at m/z 185/187 .
Further fragmentation of the nitroaniline portion could involve the loss of the nitro group (NO₂).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Predicted Fragment Ion |
| 276 / 278 | [M]⁺˙ (Molecular Ion) |
| 185 / 187 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions
To date, a solved crystal structure for this compound has not been reported in publicly accessible databases. X-ray diffraction analysis of a single crystal would provide unequivocal proof of its three-dimensional structure, including precise bond lengths, bond angles, and torsional angles.
Furthermore, it would reveal the details of the crystal packing and any significant intermolecular interactions, such as hydrogen bonding. It is highly probable that the secondary amine's N-H group would act as a hydrogen bond donor, potentially forming a hydrogen bond with an oxygen atom of the nitro group from a neighboring molecule. These interactions are critical in governing the solid-state properties of the material. For reference, the closely related compound N-benzyl-2-methyl-4-nitroaniline (BNA) crystallizes in the orthorhombic system with the space group Pna2₁, where such intermolecular forces dictate the molecular arrangement. nih.gov While this provides a useful comparison, the presence and different positioning of the chloro substituent in the title compound would likely lead to a different crystal packing arrangement.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry of this compound. Furthermore, SCXRD elucidates the crystal packing, revealing the nature and geometry of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern the supramolecular architecture.
However, no published studies containing the single crystal structure of this compound were found. Therefore, a data table of its crystallographic parameters cannot be provided.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | Data not available |
| Formula weight | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental analytical method used to identify the crystalline phases of a material. By comparing the resulting diffraction pattern to known standards, the phase purity of a bulk sample of this compound can be confirmed. PXRD is also instrumental in the study of polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties.
A search for PXRD data for this compound did not yield any specific patterns or studies on its potential polymorphs.
Table 2: Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties
Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would correspond to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), provides insights into the conjugated systems within the molecule and its potential color and optical properties.
Specific UV-Vis spectroscopic data for this compound, detailing its absorption maxima and corresponding electronic transitions, is not available in the public domain.
Table 3: Electronic Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
|---|---|---|---|
Computational and Theoretical Chemistry Studies of N Benzyl 4 Chloro 5 Methyl 2 Nitroaniline
Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Properties
Detailed quantum mechanical calculations, such as those based on Density Functional Theory (DFT), for the specific compound N-Benzyl-4-chloro-5-methyl-2-nitroaniline are not extensively available in the public domain. However, computational studies on structurally similar nitroaniline derivatives are common and provide a framework for understanding the likely electronic characteristics of this molecule. These studies typically employ various functionals and basis sets to predict molecular properties.
Geometry Optimization and Conformational Analysis
While specific optimized geometry and conformational analysis data for this compound are not found in readily available literature, general principles of computational chemistry allow for a theoretical exploration. A geometry optimization would likely reveal a non-planar conformation due to the steric hindrance between the ortho-substituted nitro group, the methyl group, and the benzyl (B1604629) group attached to the amine nitrogen. The dihedral angles between the phenyl ring and the benzyl group, as well as the pyramidalization of the nitrogen atom, would be key parameters determined in such an analysis. Conformational analysis would involve rotating the key single bonds (C-N and N-CH2) to identify the lowest energy conformers.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
For substituted nitroanilines, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the aniline (B41778) moiety, which acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the nitro-substituted phenyl ring, the electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For this compound, the presence of both electron-donating (methyl, benzylamino) and electron-withdrawing (chloro, nitro) groups would influence this energy gap.
A representative HOMO-LUMO analysis for a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, showed a small energy gap, indicating high chemical reactivity and polarizability. chem960.com
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound would be expected to show regions of negative potential (red/yellow) localized around the electronegative oxygen atoms of the nitro group and the chlorine atom. These areas represent sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the amine proton, indicating sites for nucleophilic attack. The MEP map provides valuable insight into the charge distribution and potential reactive sites of the molecule.
For instance, in a study of another related molecule, the negative potential sites were found around the electronegative atoms, as would be anticipated. chem960.com
Predicted Vibrational Spectra
The predicted vibrational spectra (FTIR and Raman) for this compound, calculated using methods like DFT, would show characteristic peaks corresponding to its functional groups. Key vibrational modes would include:
N-H stretching vibrations of the secondary amine.
Asymmetric and symmetric stretching of the NO2 group.
C-H stretching from the aromatic rings and the methylene (B1212753) bridge.
C-N stretching vibrations.
C-Cl stretching vibrations.
These predicted spectra are valuable for the identification and characterization of the compound when compared with experimental data. For example, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the characteristic stretching frequencies for N-H, C=O, SO2, and NO2 groups were identified using IR spectroscopy and corroborated with computational data.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. MD simulations provide a time-resolved understanding of the molecule's dynamic behavior, including bond rotations, ring puckering, and intermolecular hydrogen bonding. Such simulations have been used to validate the stability of similar compounds in the binding sites of proteins, for instance.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)
Computational methods can predict spectroscopic parameters with a reasonable degree of accuracy.
NMR Chemical Shifts: The 1H and 13C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts would be influenced by the electronic environment of each nucleus, with electron-withdrawing groups generally causing a downfield shift.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. The transitions, such as n → π* and π → π*, and their corresponding absorption maxima (λmax) can be determined. For nitroaniline derivatives, the absorption in the UV-visible region is typically due to charge transfer from the donor part (anilino) to the acceptor part (nitrobenzene). A study on N-benzyl-2-methyl-4-nitroaniline (a closely related compound) reported a strong absorbance at around 400 nm.
Theoretical Insights into Reaction Mechanisms and Energy Barriers
The synthesis of this compound likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this type of reaction, a nucleophile (in this case, benzylamine) attacks an electron-deficient aromatic ring (4-chloro-5-methyl-2-nitroaniline precursor), leading to the substitution of a leaving group. The presence of a nitro group (NO2) ortho to the chlorine atom is critical, as it strongly activates the aromatic ring towards nucleophilic attack by withdrawing electron density.
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction pathways. These studies can map the potential energy surface of the reaction, identifying transition states and intermediates, and thereby calculating the energy barriers associated with each step.
For a typical SNAr reaction leading to a compound like this compound, the mechanism can be conceptualized as follows:
Nucleophilic Attack: The nitrogen atom of benzylamine (B48309) acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the substituted nitroaniline ring. This step leads to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the ring.
Transition State 1 (TS1): The formation of the Meisenheimer complex proceeds through a transition state (TS1) which represents the highest energy point on the reaction coordinate for this step. The energy of TS1 is a critical determinant of the reaction rate.
Intermediate (Meisenheimer Complex): This intermediate is stabilized by the electron-withdrawing nitro group, which delocalizes the negative charge.
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion (the leaving group).
Transition State 2 (TS2): The departure of the leaving group proceeds through a second transition state (TS2).
Product Formation: The final product, this compound, is formed.
The energy barriers for these steps are influenced by several factors, including the nature of the solvent, the electronic effects of the substituents on the aromatic ring, and the nature of the nucleophile and leaving group. Theoretical calculations on related systems have shown that the presence of multiple electron-withdrawing groups can lower the activation energy, thus facilitating the reaction. Conversely, electron-donating groups would be expected to increase the energy barrier.
The following table outlines the expected influence of substituents on the energy barriers of the SNAr reaction for the synthesis of this compound, based on general principles from computational studies on analogous compounds.
| Substituent | Position | Electronic Effect | Expected Impact on Energy Barrier |
| Nitro (NO2) | 2 | Strong Electron-Withdrawing | Decrease |
| Chloro (Cl) | 4 | Inductive Electron-Withdrawing, Resonant Electron-Donating | Moderate Decrease |
| Methyl (CH3) | 5 | Weak Electron-Donating | Slight Increase |
It is important to note that some nucleophilic aromatic substitutions can proceed through a concerted mechanism (cSNAr), where the bond formation and bond breaking occur in a single step, without the formation of a stable intermediate. Computational studies are essential to distinguish between a stepwise and a concerted mechanism by searching for intermediates on the potential energy surface. For many activated systems like this, a stepwise mechanism involving a Meisenheimer complex is generally anticipated.
Structure-Activity Relationships (SAR) Based on Quantum Chemical Descriptors (excluding biological/clinical)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its properties or reactivity. In a non-biological context, this involves understanding how variations in molecular structure affect physical properties, chemical reactivity, and stability. Quantum chemical descriptors, derived from computational chemistry methods like DFT, provide quantitative measures of a molecule's electronic structure and are powerful tools for developing such relationships.
For this compound and its analogs, these descriptors can offer insights into their chemical behavior without resorting to experimental measurements. Key quantum chemical descriptors and their relevance are detailed below.
Key Quantum Chemical Descriptors:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.
Global Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to change in its electron distribution. It can be approximated as half the HOMO-LUMO energy gap. Softer molecules are generally more reactive.
Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a useful measure of electrophilic character.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactivity.
SAR Based on Descriptors:
By systematically modifying the structure of this compound (e.g., by changing the substituents on the phenyl rings) and calculating the corresponding quantum chemical descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. For instance, one could correlate the calculated electrophilicity index with the experimentally observed reaction rates for a series of related compounds in a specific reaction.
The following table illustrates how these descriptors for this compound could be interpreted in a non-biological SAR context.
| Quantum Chemical Descriptor | Calculated Value (Hypothetical) | Implication for Non-Biological Activity |
| HOMO-LUMO Gap | Low | High chemical reactivity |
| Global Hardness (η) | Low | More susceptible to chemical transformation |
| Electrophilicity Index (ω) | High | Prone to react with nucleophiles |
| Dipole Moment (μ) | High | Polar nature, influencing solubility and intermolecular forces |
| MEP Negative Region | On Nitro Group Oxygen Atoms | Likely site for electrophilic attack |
| MEP Positive Region | Near Hydrogen atoms of NH | Likely site for nucleophilic attack or hydrogen bonding |
These theoretical models and descriptors provide a powerful framework for understanding and predicting the chemical properties and reactivity of this compound, guiding further experimental investigations into its non-biological applications. The insights gained from such computational studies are invaluable for the rational design of molecules with specific desired chemical characteristics.
N Benzyl 4 Chloro 5 Methyl 2 Nitroaniline As a Key Intermediate in Organic Synthesis
Precursor to Functionalized Phenylenediamines
The primary utility of N-Benzyl-4-chloro-5-methyl-2-nitroaniline in organic synthesis is its role as a precursor to N¹-benzyl-4-chloro-5-methylbenzene-1,2-diamine. The conversion is achieved through the selective reduction of the nitro group to an amino group. This transformation is a fundamental and critical step, as the resulting phenylenediamine is a highly versatile building block for a multitude of chemical structures.
The reduction of the nitro group can be accomplished using various standard chemical methods. Common reagents for this type of reduction include:
Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).
Metal-acid systems (e.g., tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl)).
Sodium dithionite (B78146) (Na₂S₂O₄).
This reduction step effectively transforms the electron-withdrawing nitroaniline into a nucleophilic phenylenediamine, ready for subsequent reactions.
Table 1: Conversion to Phenylenediamine Intermediate
| Starting Material | Chemical Transformation | Product |
| This compound | Reduction of Nitro Group | N¹-Benzyl-4-chloro-5-methylbenzene-1,2-diamine |
Role in the Synthesis of Heterocyclic Compounds (e.g., Benzimidazoles, Benzodiazepines)
The N¹-benzyl-4-chloro-5-methylbenzene-1,2-diamine, derived from the parent nitroaniline, is the key intermediate for synthesizing a range of heterocyclic compounds through cyclocondensation reactions. Benzimidazoles and benzodiazepines are prominent examples of the important chemical scaffolds that can be constructed. nih.govnih.govresearchgate.net
Benzimidazoles: Benzimidazole (B57391) derivatives are synthesized by reacting the o-phenylenediamine (B120857) intermediate with various carbonyl compounds. researchgate.net The most common methods involve condensation with aldehydes or carboxylic acids (or their derivatives). nih.govresearchgate.net For instance, reacting the diamine with an aldehyde, often in the presence of an acid catalyst or an oxidizing agent, leads to the formation of a 2-substituted benzimidazole. nih.gov The choice of aldehyde determines the substituent at the 2-position of the benzimidazole ring.
Benzodiazepines: 1,5-Benzodiazepines can be synthesized through the condensation reaction of the o-phenylenediamine intermediate with ketones. nih.gov This reaction is typically catalyzed by an acid, such as H-MCM-22, and can proceed efficiently at room temperature. nih.gov The reaction involves the formation of two imine bonds between the two amino groups of the diamine and the carbonyl group of the ketone, followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring. The use of different ketones allows for the introduction of various substituents on the benzodiazepine (B76468) core.
Table 2: Synthesis of Heterocyclic Compounds
| Reactant 1 | Reactant 2 | Product Class |
| N¹-Benzyl-4-chloro-5-methylbenzene-1,2-diamine | Aldehyde | Benzimidazole |
| N¹-Benzyl-4-chloro-5-methylbenzene-1,2-diamine | Carboxylic Acid | Benzimidazole |
| N¹-Benzyl-4-chloro-5-methylbenzene-1,2-diamine | Ketone | 1,5-Benzodiazepine |
Derivatization for Enhanced Chemical Properties
Derivatization of this compound is primarily focused on transforming it into more synthetically useful intermediates. The most significant derivatization is the reduction of the nitro group to an amine, which dramatically alters the molecule's chemical properties from an electrophilic aromatic to a nucleophilic one, thereby enhancing its utility as a building block for heterocyclic synthesis.
Further derivatization can be envisioned to create a library of related compounds for structure-activity relationship (SAR) studies, a common practice in drug discovery. nih.gov While the parent compound itself can undergo reactions, its primary value lies in the properties of its derivatives. Potential modifications could include:
N-Alkylation/N-Arylation: Modification of the secondary amine, although the existing benzyl (B1604629) group already provides significant steric bulk.
Modification of the Benzyl Group: Introducing substituents onto the benzyl ring to modulate electronic or steric properties.
Synthesis of Analogues: Preparing analogues with different substituents on the aniline (B41778) ring (e.g., replacing the methyl or chloro group) to explore their impact on the properties of the final heterocyclic products.
The core strategy remains the conversion to the diamine, which is then used to build more complex and diverse chemical entities.
Strategies for Converting this compound to Specific Product Classes
The conversion of this compound into specific product classes follows a well-defined, two-step synthetic strategy. This approach provides a clear and efficient pathway to valuable heterocyclic scaffolds.
Step 1: Reduction of the Nitro Group The initial and essential step is the reduction of the 2-nitro group to an amine. This unmasks the 1,2-diamine functionality, creating the versatile intermediate N¹-benzyl-4-chloro-5-methylbenzene-1,2-diamine. The choice of reducing agent can be tailored based on substrate tolerance and desired reaction conditions.
Step 2: Cyclocondensation The second step involves the reaction of the newly formed diamine with a suitable dielectrophilic partner to construct the desired heterocyclic ring. The specific product class is determined by the choice of this reaction partner.
Table 3: Strategic Conversion Pathways
| Target Product Class | Required Reagent for Cyclocondensation | Reaction Type |
| Benzimidazoles | Aldehydes or Carboxylic Acids | Condensation |
| 1,5-Benzodiazepines | Ketones | Condensation |
| Quinoxalines | α-Dicarbonyl compounds | Condensation |
This strategic approach allows chemists to leverage a single, readily prepared intermediate to access a variety of important chemical structures by simply varying the second-stage reactant.
Future Directions in N Benzyl 4 Chloro 5 Methyl 2 Nitroaniline Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-Benzyl-4-chloro-5-methyl-2-nitroaniline and its analogs is poised for significant advancement through the adoption of modern and sustainable chemical practices. Traditional methods for the synthesis of nitroanilines often involve harsh conditions, such as the use of strong acids and high temperatures, which can lead to the formation of undesired byproducts and environmental concerns.
Future research should prioritize the development of greener synthetic strategies . This includes the exploration of flow chemistry for nitration and N-alkylation reactions. Continuous flow processes offer superior control over reaction parameters, enhanced safety, and the potential for higher yields and purity. The use of microreactors can minimize waste and energy consumption, aligning with the principles of green chemistry.
Furthermore, the investigation of photocatalytic methods for the synthesis of substituted anilines presents a promising avenue. Visible-light-mediated reactions, often employing benign and abundant catalysts, can provide milder and more selective pathways to the target molecule. The development of photocatalytic systems for both the nitration of the aniline (B41778) precursor and the subsequent N-benzylation would represent a significant step towards a more sustainable synthesis.
The exploration of alternative N-alkylation techniques that move beyond traditional methods is also crucial. This could involve the use of catalytic amounts of transition metals in cross-coupling reactions or the implementation of "borrowing hydrogen" methodologies , which utilize alcohols as alkylating agents with the liberation of water as the only byproduct.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Flow Chemistry | Enhanced safety, improved selectivity, scalability, reduced waste. | Optimization of reactor design, residence time, and reagent stoichiometry for nitration and N-alkylation steps. |
| Photocatalysis | Mild reaction conditions, high selectivity, use of sustainable energy sources. | Development of efficient photocatalysts for C-N bond formation and nitration; understanding reaction mechanisms. |
| Greener N-Alkylation | Use of non-toxic reagents, reduced byproducts, improved atom economy. | Exploration of earth-abundant metal catalysts and "borrowing hydrogen" strategies with benzyl (B1604629) alcohol. |
Table 1: Future Synthetic Strategies for this compound
Exploration of Unconventional Reactivity Profiles
The electronic and steric properties of this compound suggest a rich and largely unexplored reactivity profile. The presence of a nitro group, a secondary amine, and a chlorinated and methylated aromatic ring offers multiple sites for chemical transformation.
Future research should focus on unlocking the unconventional reactivity of this molecule. One promising area is the exploration of C-H activation reactions. The directing-group ability of the nitro and amino functionalities could be harnessed to achieve selective functionalization of the aromatic ring, opening up pathways to novel derivatives with unique properties.
The potential for cycloaddition reactions involving the nitro group is another exciting avenue. While nitroarenes are not typically viewed as dienes or dienophiles, under certain conditions, they can participate in pericyclic reactions. Investigating the propensity of this compound to undergo such transformations could lead to the synthesis of complex heterocyclic structures.
Furthermore, the application of photoredox catalysis to this substrate could unveil novel reaction pathways. The electron-rich and electron-deficient moieties within the molecule could be exploited to initiate radical-based transformations, leading to unexpected and valuable chemical products.
Advanced Spectroscopic Characterization to Uncover Subtle Structural Features
A comprehensive understanding of the structure-property relationships of this compound necessitates a detailed spectroscopic characterization that goes beyond routine analysis. While basic spectroscopic data can confirm the identity of the compound, advanced techniques are required to probe its subtle structural and electronic features.
Future work in this area should employ a suite of advanced spectroscopic methods . High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques such as COSY, HSQC, and HMBC, will be essential for unambiguously assigning all proton and carbon signals and for elucidating through-bond and through-space correlations. These experiments can provide valuable insights into the conformational preferences of the molecule in solution.
Fourier-Transform Infrared (FTIR) spectroscopy will continue to be important for identifying key functional groups. However, advanced techniques such as temperature-dependent FTIR could be used to study changes in hydrogen bonding and molecular conformation.
Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will be crucial for confirming the molecular formula and for studying the fragmentation patterns of the molecule. This information can provide valuable clues about the stability of different parts of the molecule and can aid in the identification of reaction products and metabolites.
UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. Studying the solvatochromic effects (changes in the absorption spectrum with solvent polarity) can offer insights into the nature of the ground and excited states and the intramolecular charge transfer characteristics of the compound.
A summary of the expected spectroscopic data for this compound is presented in Table 2.
| Spectroscopic Technique | Expected Observations and Insights |
| ¹H NMR | Complex aromatic region with distinct signals for the two aromatic rings. Signals for the benzylic CH₂ and the methyl group. The NH proton signal may be broad and its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Resonances for all 14 carbon atoms, including the substituted aromatic carbons and the benzylic and methyl carbons. The chemical shifts will be influenced by the electronic effects of the substituents. |
| FTIR | Characteristic absorption bands for the N-H stretch, aromatic C-H stretches, C=C stretches of the aromatic rings, and the symmetric and asymmetric stretches of the NO₂ group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₄H₁₃ClN₂O₂. Fragmentation patterns may involve cleavage of the benzyl group and loss of the nitro group. |
| UV-Vis | Absorption maxima in the UV and possibly visible region due to π-π* and n-π* transitions, influenced by the push-pull nature of the amino and nitro groups. |
Table 2: Predicted Spectroscopic Data for this compound
Deeper Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for complementing experimental studies and for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can provide a wealth of information at the molecular level.
Future computational studies should focus on:
Electronic Structure Analysis: Calculating the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is crucial for predicting the sites of electrophilic and nucleophilic attack and for understanding the molecule's reactivity.
Spectroscopic Prediction: Simulating the NMR, IR, and UV-Vis spectra of the molecule. Comparing these predicted spectra with experimental data can aid in the interpretation of the experimental results and can provide a more detailed understanding of the molecule's structure and electronic properties.
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for potential reactions, such as those discussed in the "Unconventional Reactivity" section. This can help to rationalize experimental observations and to design new and more efficient synthetic routes.
Expanding Applications in Specialized Materials and Organic Transformations
The unique structural features of this compound suggest its potential for a range of applications in materials science and as a versatile building block in organic synthesis.
In the realm of materials science , the "push-pull" electronic nature of the molecule, with its electron-donating amino group and electron-withdrawing nitro group, makes it a candidate for nonlinear optical (NLO) materials . Future research could involve the synthesis of a series of derivatives with modified substituents to tune their NLO properties. The incorporation of this chromophore into polymeric or crystalline architectures could lead to the development of new materials for applications in photonics and optoelectronics.
As a synthetic intermediate , this compound can serve as a precursor to a variety of more complex molecules. The nitro group can be readily reduced to an amino group, opening up a wide range of subsequent transformations, such as diazotization reactions and the formation of heterocyclic compounds like benzimidazoles. The presence of the chloro substituent provides a handle for cross-coupling reactions, allowing for the introduction of additional functional groups. Future work should explore the synthetic utility of this compound in the construction of novel scaffolds for medicinal chemistry and materials science.
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-4-chloro-5-methyl-2-nitroaniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of nitroaniline derivatives typically involves sequential functionalization. For analogous compounds like N-benzyl-5-fluoro-2-nitroaniline, key steps include:
- N-Benzylation : Substitution of a primary amine with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Chlorination and Nitration : Electrophilic aromatic substitution (EAS) or directed ortho-metallation strategies to introduce chloro and nitro groups. Meta-directing effects of existing substituents (e.g., methyl) must be considered for regioselectivity .
Q. Critical Parameters :
- Temperature : Nitration at low temperatures (0–5°C) minimizes byproducts.
- Catalysts : Use of Lewis acids (e.g., FeCl₃) for chlorination improves selectivity.
- Yield Optimization : Reported yields for similar compounds range from 45% to 72%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Example Protocol :
| Step | Reagents/Conditions | Target Intermediate | Yield |
|---|---|---|---|
| 1 | 4-Chloro-5-methylaniline + Benzyl bromide, K₂CO₃, DMF, 80°C | N-Benzyl-4-chloro-5-methylaniline | ~65% |
| 2 | HNO₃/H₂SO₄, 0°C, 2 hr | This compound | ~50% |
Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?
Methodological Answer:
- ¹H NMR :
- Aromatic protons: Split patterns reflect substituent positions. For example, the nitro group deshields adjacent protons (δ ~8.2 ppm), while benzyl protons appear as a singlet (~4.5 ppm) .
- Methyl group: A sharp singlet at δ ~2.3 ppm (integral = 3H).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 305.06 (C₁₄H₁₄ClN₂O₂). Isotopic peaks for chlorine (3:1 ratio at M and M+2) are diagnostic .
Data Cross-Validation :
Compare with analogs like N-benzyl-5-fluoro-2-nitroaniline (PubChem CID 131885-34-2), where HRMS data showed <2 ppm error between calculated and observed values .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Nitroaromatics degrade under UV light. Store in amber vials at –20°C.
- Moisture : Hygroscopic benzyl groups may hydrolyze; use desiccants (e.g., silica gel).
- pH Stability : Avoid acidic conditions (pH <5) to prevent nitro group reduction. Evidence from related compounds shows decomposition above 40°C .
Advanced Research Questions
Q. How does the electronic interplay between substituents (Cl, CH₃, NO₂) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The methyl group at position 5 hinders para-substitution, favoring ortho reactivity for nitro groups.
- Electronic Effects : Chloro (electron-withdrawing) and methyl (electron-donating) groups create a polarized aromatic ring, directing nucleophilic attacks to specific positions. Computational DFT studies (e.g., Fukui indices) can predict reactive sites .
- Case Study : In N-aryl-2-nitrosoaniline derivatives, chloro substituents increased oxidative stability but reduced catalytic activity in metal-mediated reactions .
Q. What strategies resolve contradictions in biological activity data for nitroaniline derivatives?
Methodological Answer:
- Assay Variability : Enzyme inhibition assays (e.g., kinase screens) may show discrepancies due to buffer composition (e.g., DMSO tolerance <1%). Validate with dose-response curves (IC₅₀) across multiple replicates.
- Metabolite Interference : Nitro groups are prone to reduction in vivo. Use LC-MS/MS to track metabolite formation (e.g., amine derivatives) in cell-based assays .
- Comparative Analysis : Cross-reference with structurally similar compounds. For example, 5-fluoro analogs showed higher bioactivity than chloro derivatives in biochemical probes .
Q. How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- QSPR Models : Use logP (calculated ~2.8) and pKa (~4.5 for the nitro group) to estimate biodegradability and aquatic toxicity.
- Degradation Pathways : Simulate nitro reduction to amines (major pathway) or photolytic cleavage. EPI Suite™ or TEST software can model these outcomes .
- Validation : Compare with experimental data from EPA DSSTox entries for nitroanilines (e.g., DTXSID10563631) .
Q. What advanced techniques characterize crystalline polymorphs of this compound?
Methodological Answer:
Q. How does the compound behave under catalytic hydrogenation conditions?
Methodological Answer:
- Nitro Reduction : Use H₂/Pd-C in ethanol to convert the nitro group to an amine. Monitor by TLC (Rf shift).
- Selectivity Challenges : Benzyl groups may undergo hydrogenolysis. Optimize pressure (1–3 atm) and catalyst loading (5% Pd) to preserve the N-benzyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
